Cas no 1244949-15-2 (3-Phenylimidazo1,2-apyrazine)

3-Phenylimidazo1,2-apyrazine 化学的及び物理的性質
名前と識別子
-
- 3-phenyl-Imidazo[1,2-a]pyrazine
- MFCD18781863
- QMSCCBWPBGOOGZ-UHFFFAOYSA-N
- CS-0171306
- AMY10665
- DTXSID80609878
- 3-phenylimidazo[1,2-a]pyrazine
- DA-23247
- A910125
- SCHEMBL111003
- Imidazo[1,2-a]pyrazine, 3-phenyl-
- AKOS006318262
- 1244949-15-2
- AS-36063
- 3-Phenylimidazo1,2-apyrazine
-
- MDL: MFCD18781863
- インチ: InChI=1S/C12H9N3/c1-2-4-10(5-3-1)11-8-14-12-9-13-6-7-15(11)12/h1-9H
- InChIKey: QMSCCBWPBGOOGZ-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=CN=C3C=NC=CN23
計算された属性
- せいみつぶんしりょう: 195.079647300g/mol
- どういたいしつりょう: 195.079647300g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 30.2Ų
じっけんとくせい
- 色と性状: Pale-yellow to Yellow-brown Solid
3-Phenylimidazo1,2-apyrazine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H320;H335
- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338
- ちょぞうじょうけん:Room temperature
3-Phenylimidazo1,2-apyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P321193-50mg |
3-Phenylimidazo[1,2-a]pyrazine |
1244949-15-2 | 50mg |
$ 95.00 | 2022-06-03 | ||
1PlusChem | 1P000MK9-1g |
Imidazo[1,2-a]pyrazine, 3-phenyl- |
1244949-15-2 | 97% | 1g |
$692.00 | 2024-07-10 | |
A2B Chem LLC | AA28441-1g |
3-Phenylimidazo[1,2-a]pyrazine |
1244949-15-2 | 97% | 1g |
$598.00 | 2024-04-20 | |
abcr | AB306590-1g |
3-Phenylimidazo[1,2-a]pyrazine, 97%; . |
1244949-15-2 | 97% | 1g |
€561.00 | 2024-04-20 | |
Ambeed | A472979-1g |
3-Phenylimidazo[1,2-a]pyrazine |
1244949-15-2 | 97% | 1g |
$405.0 | 2024-04-25 | |
AstaTech | 52368-1/G |
3-PHENYLIMIDAZO[1,2-A]PYRAZINE |
1244949-15-2 | 97% | 1g |
$573 | 2023-09-17 | |
TRC | P321193-10mg |
3-Phenylimidazo[1,2-a]pyrazine |
1244949-15-2 | 10mg |
$ 50.00 | 2022-06-03 | ||
AstaTech | 52368-5/G |
3-PHENYLIMIDAZO[1,2-A]PYRAZINE |
1244949-15-2 | 97% | 5g |
$1597 | 2023-09-17 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC10003-10g |
3-phenylimidazo[1,2-a]pyrazine |
1244949-15-2 | 97% | 10g |
$1370 | 2023-09-07 | |
1PlusChem | 1P000MK9-250mg |
Imidazo[1,2-a]pyrazine, 3-phenyl- |
1244949-15-2 | 97% | 250mg |
$245.00 | 2024-07-10 |
3-Phenylimidazo1,2-apyrazine 関連文献
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Richa Goel,Vijay Luxami,Kamaldeep Paul Org. Biomol. Chem. 2015 13 3525
3-Phenylimidazo1,2-apyrazineに関する追加情報
3-Phenylimidazo[1,2-a]pyrazine: A Comprehensive Overview
3-Phenylimidazo[1,2-a]pyrazine, also known by its CAS number 1244949-15-2, is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of imidazoapyrazines, which are known for their unique electronic properties and potential applications in drug design and optoelectronic materials. The structure of 3-phenylimidazo[1,2-a]pyrazine consists of a pyrazine ring fused with an imidazole ring, with a phenyl group attached at the 3-position. This arrangement imparts the molecule with both aromaticity and conjugation, making it highly versatile for various chemical transformations.
The synthesis of 3-phenylimidazo[1,2-a]pyrazine typically involves multi-step reactions, often starting from readily available precursors such as o-phenylenediamine or its derivatives. Recent advancements in synthetic methodologies have focused on optimizing reaction conditions to improve yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis and catalytic systems to streamline the production process. These innovations not only enhance the efficiency of synthesis but also pave the way for large-scale production, which is crucial for industrial applications.
In terms of physical properties, 3-phenylimidazo[1,2-a]pyrazine exhibits a high melting point due to its rigid structure and strong intermolecular hydrogen bonding. The compound is also soluble in common organic solvents such as dichloromethane and THF, making it suitable for solution-based chemical reactions. Its UV-vis spectrum reveals strong absorption bands in the visible region, which is indicative of its potential use in light-harvesting materials. Additionally, the compound's fluorescence properties have been studied extensively, with findings suggesting its applicability in sensing and imaging technologies.
The application of 3-phenylimidazo[1,2-a]pyrazine extends beyond traditional organic chemistry. Recent studies have highlighted its role as a building block in the construction of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional porosity and stability, making them ideal candidates for gas storage and separation applications. Furthermore, the compound has been explored as a ligand in organometallic chemistry, where it facilitates the formation of stable metal complexes with unique catalytic properties.
In the realm of drug discovery, 3-phenylimidazo[1,2-a]pyrazine has shown promise as a scaffold for developing bioactive molecules. Its ability to form hydrogen bonds and engage in π-π interactions makes it an attractive candidate for targeting various biological pathways. Recent research has focused on modifying the phenyl group to enhance pharmacokinetic properties such as bioavailability and selectivity. These efforts have led to the identification of several derivatives with potential anti-cancer and anti-inflammatory activities.
The latest research on 3-phenylimidazo[1,2-a]pyrazine also delves into its electronic properties for use in organic electronics. By incorporating this compound into conjugated systems, scientists have demonstrated enhanced charge transport capabilities, which are critical for applications such as organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). The compound's ability to undergo redox reactions further underscores its potential in energy storage devices like supercapacitors.
In conclusion, 3-phenylimidazo[1,2-a]pyrazine, CAS number 1244949-15-2, stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure and versatile properties continue to inspire innovative research directions. As advancements in synthetic methods and material science progress, this compound is poised to play an even more significant role in shaping future technologies.
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